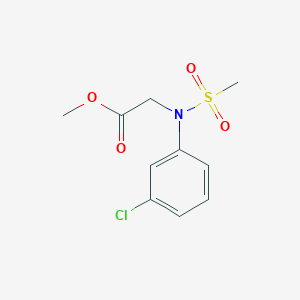

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate

Descripción

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate (CAS: Referenced in ) is a glycine-derived ester featuring a 3-chlorophenyl group and a methylsulfonyl moiety. The 3-chlorophenyl group confers electron-withdrawing characteristics, while the methylsulfonyl group enhances stability and influences solubility .

Propiedades

IUPAC Name |

methyl 2-(3-chloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCWMWNAVMQGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate (CAS: 333446-72-3)

- Structure : Features a 4-chloro-3-(trifluoromethyl)phenyl group.

- Key Differences : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and increased lipophilicity compared to the simple 3-chlorophenyl group. This enhances metabolic stability and membrane permeability.

- Molecular Weight : 345.716 g/mol (vs. ~291–312 g/mol for other analogues) .

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 432007-40-4)

- Structure : Contains a 3,4-dichlorophenyl group.

- Molecular Weight: 312.17 g/mol, higher than the mono-chloro derivative .

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS: 592472-91-8)

- Structure : Substituted with electron-donating methyl groups at the 2- and 3-positions of the phenyl ring.

- Key Differences : Methyl groups reduce electron-withdrawing effects, altering reactivity and interaction with biological targets. This may decrease acidity compared to chloro-substituted analogues.

- Molecular Weight : 271.33 g/mol, lower due to the absence of halogens .

Variations in the Sulfonyl Group

Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate

- Structure : Phenylsulfonyl group replaces methylsulfonyl.

- However, it may reduce solubility in aqueous media compared to methylsulfonyl derivatives .

Ester vs. Acid Derivatives

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine (CAS: 363571-47-5)

Steric and Electronic Effects

- Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS: 333451-86-8) Structure: A methyl group adjacent to the chlorine on the phenyl ring. This structural tweak could influence selectivity in biological applications .

Physicochemical Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate | C₁₀H₁₁ClNO₄S | ~291–312* | 3-Cl, methylsulfonyl | NLT 97%† |

| Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-... (333446-72-3) | C₁₁H₁₁ClF₃NO₄S | 345.716 | 4-Cl, 3-CF₃, methylsulfonyl | ≥95% |

| Methyl N-(3,4-dichlorophenyl)-... (432007-40-4) | C₁₀H₁₁Cl₂NO₄S | 312.17 | 3,4-diCl, methylsulfonyl | NLT 97% |

| Methyl N-(2,3-dimethylphenyl)-... (592472-91-8) | C₁₂H₁₇NO₄S | 271.33 | 2,3-diCH₃, methylsulfonyl | NLT 97% |

*Exact weight varies by substituents; †Typical purity for pharmaceutical intermediates .

Actividad Biológica

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate features a chlorophenyl group, a methylsulfonyl moiety, and a glycine backbone. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological interactions.

The biological activity of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is primarily attributed to its interactions with specific molecular targets:

- Enzymatic Interaction : The methylsulfonyl group can form hydrogen bonds with polar residues in proteins, potentially modulating enzymatic activity.

- Receptor Binding : The chlorophenyl moiety may engage in π-π interactions with aromatic residues in receptors, influencing their activation or inhibition .

Anti-Inflammatory Effects

Preliminary studies indicate that Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate may possess anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines in cellular models. In vitro assays demonstrated that the compound reduced the release of interleukin-1β (IL-1β) in stimulated macrophages, suggesting a role in modulating inflammatory pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. In various assays, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent. Further studies are necessary to elucidate the specific mechanisms underlying this activity and to assess its efficacy in vivo .

Case Studies

-

In Vitro Cytotoxicity Assessment :

A study assessing the cytotoxic effects of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate on human cell lines revealed dose-dependent responses. The compound was tested at concentrations ranging from 0.1 µM to 100 µM, with results indicating significant cell viability reduction at higher concentrations . -

Inflammation Model :

In an experimental model of inflammation, treatment with Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate led to a marked decrease in inflammatory markers compared to control groups. This supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.